![molecular formula C17H19N5 B2386160 1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890888-99-0](/img/structure/B2386160.png)
1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Description
1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines and has shown promising results in scientific research.
Scientific Research Applications
Platelet Antiaggregating and Other Biological Activities
Pyrazole derivatives, including those structurally related to 1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, have been synthesized and evaluated for their biological activities. Some compounds have shown platelet antiaggregating activity in vitro, superior or comparable to that of acetylsalicylic acid, along with moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities in animal models (Bondavalli et al., 1992).
Insecticidal and Antibacterial Potential
Research on pyrimidine and pyrazole derivatives, related to the target compound, has highlighted their potential in addressing agricultural and healthcare challenges. These compounds have been tested for insecticidal activity against Pseudococcidae insects and for antibacterial potential against selected microorganisms, showcasing the versatility of pyrazolo[3,4-d]pyrimidine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Antimicrobial Activity of Heterocyclic Compounds
Further studies on heterocycles incorporating the antipyrine moiety, a structural component related to the core structure of our compound of interest, have shown significant antimicrobial properties. These investigations underline the importance of pyrazolo[3,4-d]pyrimidine derivatives in the synthesis of new compounds with potential use in combating microbial infections (Bondock et al., 2008).
Synthesis and Anticancer Activity
The exploration of pyrazolo[3,4-d]pyrimidine derivatives extends into the domain of anticancer research, with novel synthetic approaches leading to compounds evaluated for their anticancer activities. This research pathway signifies the compound's role in developing therapeutic agents against cancer (Rahmouni et al., 2016).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-12-5-6-14(9-13(12)2)22-17-15(10-20-22)16(18-11-19-17)21-7-3-4-8-21/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWRMVAKLIGOIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
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